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alpha-Methyl cinnamic acid

Cat. No.: B7855446
M. Wt: 162.18 g/mol
InChI Key: XNCRUNXWPDJHGV-UHFFFAOYSA-N
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Description

Historical Context and Significance in Organic Synthesis

The synthesis of cinnamic acids is deeply rooted in the history of organic chemistry. The Perkin reaction, developed by William Henry Perkin in 1868, is a landmark method for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acid itself. wikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid. wikipedia.orglibretexts.org The synthesis of alpha-methyl cinnamic acid can be achieved through a modification of this classic reaction, for instance, by using propionic anhydride instead of acetic anhydride in the reaction with benzaldehyde (B42025). chemicalbook.com

Another significant historical method is the Knoevenagel condensation, named after Emil Knoevenagel. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org The Doebner modification of the Knoevenagel condensation is particularly relevant, as it allows for the reaction of aldehydes with substituted malonic acids, which can lead to the formation of α-substituted-β-arylacrylic acids like this compound. alfa-chemistry.combu.edu For example, the condensation of benzaldehyde with methylmalonic acid under Doebner conditions yields alpha-methylcinnamic acid. bu.edu

Early research, including a German paper from 1915, described the synthesis of this compound through the condensation of methyl propionate (B1217596) and benzaldehyde using sodium metal, followed by saponification. sciencemadness.org This highlights that the compound has been a target for synthetic chemists for over a century. More contemporary methods have explored more efficient and environmentally benign approaches, such as microwave-assisted synthesis using sodium hydroxide (B78521) as a catalyst for the Knoevenagel-Doebner condensation of succinic anhydride and benzaldehyde. wikipedia.orgtheaic.org

The significance of this compound in organic synthesis lies in its role as a versatile intermediate. Its structural motifs are found in various biologically active molecules, making it a valuable synthon for the preparation of more complex compounds. theaic.org

Overview of Isomeric Forms and Stereochemical Considerations

The presence of a carbon-carbon double bond in this compound gives rise to geometric isomerism. The two isomers are designated as the (E)- and (Z)-isomers, based on the Cahn-Ingold-Prelog priority rules. docbrown.info

(E)-isomer: In this configuration, the highest priority groups on each carbon of the double bond are on opposite sides. For this compound, the phenyl group and the carboxylic acid group are the highest priority groups on their respective carbons. Therefore, in the (E)-isomer, these two groups are on opposite sides of the double bond. This is often referred to as the trans isomer. docbrown.infonih.gov

(Z)-isomer: In this configuration, the highest priority groups are on the same side of the double bond. For this compound, this means the phenyl group and the carboxylic acid group are on the same side. This is often referred to as the cis isomer. docbrown.info

The initial product of some synthesis methods, such as the Knoevenagel condensation, can be a mixture of both (E) and (Z) isomers. wikipedia.org However, due to rapid equilibration, the more thermodynamically stable isomer can often be obtained as the major product. wikipedia.org In the case of α-phenylcinnamic acid, a related compound, heating can lead to an equilibrium mixture of the E and Z isomers. longdom.org The stereochemistry of the final product can be influenced by the reaction conditions and the specific synthetic route chosen.

The distinct spatial arrangement of the atoms in the (E) and (Z) isomers can lead to differences in their physical properties, such as melting point and solubility, as well as their reactivity and biological activity.

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Melting Point 79-81 °C (for the (E)-isomer) sigmaaldrich.com
IUPAC Name (2E)-2-methyl-3-phenylprop-2-enoic acid nih.gov

Table 2: Key Synthetic Reactions

Reaction Name Reactants Catalyst/Conditions Product
Perkin Reaction (modified) Benzaldehyde, Propionic anhydride Alkali salt of the acid This compound
Knoevenagel-Doebner Condensation Benzaldehyde, Methylmalonic acid Pyridine (B92270) This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B7855446 alpha-Methyl cinnamic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCRUNXWPDJHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870863
Record name 2-Methyl-3-phenyl-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-77-5
Record name α-Methylcinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-phenyl-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Alpha Methyl Cinnamic Acid

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing specific isomers of alpha-methyl cinnamic acid, which can have different biological activities. Key methods include transformations of Baylis-Hillman adducts and enantioselective catalytic transfer hydrogenation.

Baylis-Hillman Adduct Transformations

The Baylis-Hillman reaction provides a versatile route to highly functionalized molecules, which can be converted into this compound derivatives with high stereoselectivity. acs.orgijasrm.com This method typically involves the reaction of an aldehyde with an activated alkene, catalyzed by a tertiary amine or phosphine (B1218219). wikipedia.org The resulting adducts, which are multifunctional, can undergo various transformations. acs.orgnih.govrsc.orgresearchgate.net

A notable strategy involves the one-pot synthesis of (E)-alpha-methylcinnamic acids from unmodified Baylis-Hillman adducts. researchgate.netnih.gov This is achieved by the reduction of methyl-3-hydroxy-3-aryl-2-methylenepropanoates using an iodine/sodium borohydride (B1222165) (I₂/NaBH₄) reagent system at room temperature, followed by hydrolysis. researchgate.netnih.gov This method is efficient and highly stereoselective for the (E)-isomer. researchgate.net

Another facile, one-pot conversion uses the acetates of Baylis-Hillman adducts. acs.org In this approach, a simple and convenient stereoselective synthesis of (E)-α-methylcinnamic acids is accomplished through the nucleophilic addition of a hydride ion from sodium borohydride (NaBH₄) to methyl 3-acetoxy-3-aryl-2-methylenepropanoates. acs.orgijasrm.com Subsequent hydrolysis and crystallization yield the final product. acs.org The use of NaBH₄ is advantageous as it is an inexpensive and readily available hydride source. acs.org This methodology has proven effective in synthesizing biologically active molecules, such as the hypolipidemic agent (E)-p-(myristyloxy)-α-methylcinnamic acid. acs.orgijasrm.com

Table 1: Synthesis of (E)-α-Methylcinnamic Acids via Baylis-Hillman Adduct Acetates Data sourced from Basavaiah et al., 1999. acs.org

Aryl Group (Ar) in Starting AdductProductYield (%)
C₆H₅(E)-α-Methylcinnamic acid82
4-ClC₆H₄(E)-3-(4-Chlorophenyl)-2-methylprop-2-enoic acid85
4-MeOC₆H₄(E)-3-(4-Methoxyphenyl)-2-methylprop-2-enoic acid83
4-MeC₆H₄(E)-2-Methyl-3-(p-tolyl)prop-2-enoic acid84
4-(C₁₄H₂₉O)C₆H₄(E)-2-Methyl-3-(4-(myristyloxy)phenyl)prop-2-enoic acid80

Enantioselective Catalytic Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers an alternative to methods using hazardous, high-pressure hydrogen gas. nih.gov This technique typically employs hydrogen donors like formic acid/triethylamine mixtures or Hantzsch esters in combination with a chiral metal catalyst. nih.govprinceton.edu

While direct research on the ATH of an unsaturated precursor to specifically yield chiral this compound is limited, the principles are well-established for structurally related compounds like other substituted cinnamic acids. taylorfrancis.comtaylorfrancis.com For instance, the enantioselective hydrogenation of α-phenylcinnamic acid has been studied using cinchonidine-modified palladium (Pd) catalysts. researchgate.net Homogeneous catalysts, such as rhodium complexes with chiral phosphine ligands like (3R,4R)-bis(diphenylphosphino)pyrrolidine, have been used for the asymmetric hydrogenation of substituted cinnamic acids, achieving high optical and chemical yields under mild conditions. taylorfrancis.com These methods have been applied to prepare important amino acids like L-phenylalanine and L-dopa from α-acetamidocinnamic acid precursors. taylorfrancis.comresearchgate.netresearchgate.net

The mechanism of organocatalytic transfer hydrogenation often involves the formation of an iminium ion from an α,β-unsaturated aldehyde, which is then reduced by a hydrogen donor like a Hantzsch ester. princeton.edu This process, guided by a chiral catalyst (e.g., a chiral Brønsted acid), allows for the creation of a stereogenic center with high enantioselectivity. princeton.edu

Condensation Reactions

Condensation reactions are a classical and widely used approach for forming the carbon-carbon double bond in this compound. These methods involve the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group.

Perkin Condensation and Mechanistic Variants

The Perkin reaction, developed by William Henry Perkin, is a well-known method for synthesizing α,β-unsaturated aromatic acids. wikipedia.orgchemistrylearner.com The classic reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.orgscienceinfo.combyjus.com To synthesize this compound, an aromatic aldehyde like benzaldehyde (B42025) is reacted with propionic anhydride, using sodium or potassium propionate (B1217596) as the base. iitk.ac.in

The generally accepted mechanism begins with the formation of a carbanion (enolate) from the anhydride by the base catalyst. byjus.com This carbanion then attacks the carbonyl carbon of the aldehyde in an aldol-type condensation. byjus.comiitk.ac.in The resulting alkoxide intermediate undergoes intramolecular acylation and subsequent elimination to form an unsaturated mixed anhydride, which upon hydrolysis yields the final α,β-unsaturated acid. chemistrylearner.combyjus.com

However, this mechanism is not universally accepted, and variants have been proposed. wikipedia.orglongdom.org One alternative pathway suggests the formation of a ketene, which then undergoes a cycloaddition with the aldehyde to form a β-lactone intermediate. longdom.orglongdom.org This intermediate then rearranges to give the cinnamic acid product. longdom.orglongdom.org Studies on the reaction between benzaldehyde and phenylacetic acid (a structural analog for producing α-phenylcinnamic acid) have shown that the reaction can yield a mixture of E and Z isomers. longdom.orgresearchgate.net

Knoevenagel-Doebner Condensation under Microwave Irradiation

The Knoevenagel-Doebner condensation is another cornerstone of cinnamic acid synthesis. nih.govorganic-chemistry.org This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid or its esters, catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). organic-chemistry.orgiosrjournals.org

The application of microwave irradiation has been shown to significantly accelerate this reaction, often leading to higher yields and shorter reaction times compared to conventional heating. iosrjournals.orgtheaic.org A simple and efficient microwave-assisted synthesis of this compound derivatives uses the Knoevenagel-Doebner condensation between a substituted benzaldehyde and succinic anhydride with sodium hydroxide (B78521) as the base. theaic.org This solvent-free method provides good to high yields (up to 95%) in just a few minutes. theaic.org

The mechanism under microwave conditions follows the general Knoevenagel-Doebner pathway but is enhanced by the rapid, uniform heating provided by microwaves. iosrjournals.org However, a potential side reaction is the decarboxylation of the product, especially when using malonic acid, which can lead to the formation of vinyl phenols. nih.govfrontiersin.org Careful optimization of reaction conditions, such as the amount of base and solvent, is necessary to maximize the yield of the desired carboxylic acid. nih.gov

Table 2: Microwave-Assisted Synthesis of α-Methyl Cinnamic Acid Derivatives Data sourced from Kad et al., 2011. theaic.org

Substituted BenzaldehydeReaction Time (min)Yield (%)
Benzaldehyde3.095
4-Chlorobenzaldehyde3.592
4-Hydroxybenzaldehyde4.090
4-Nitrobenzaldehyde3.094
4-Methoxybenzaldehyde3.593

Claisen-Type Condensations and Related Base-Catalyzed Approaches

The Claisen condensation (specifically the Claisen-Schmidt variant) provides a direct route to cinnamic esters, which can then be hydrolyzed to the corresponding acids. sci-hub.seresearchgate.net This base-catalyzed reaction involves the condensation of an aldehyde or ketone with an ester. youtube.com For the synthesis of this compound, an aromatic aldehyde is reacted with a propionate ester (e.g., ethyl propionate or methyl propionate) in the presence of a strong base like sodium ethoxide or sodium methoxide. sci-hub.sesciencemadness.org

The mechanism is initiated by the deprotonation of the α-carbon of the propionate ester by the strong base, forming an enolate. youtube.comlibretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. youtube.com The resulting alkoxide intermediate is protonated to form a β-hydroxy ester, which then undergoes base-catalyzed elimination of water to yield the α,β-unsaturated ester (the alpha-methyl cinnamate (B1238496) ester). youtube.com Subsequent hydrolysis of the ester furnishes the final this compound. This method has been optimized for large-scale preparations and can produce high yields of (E)-cinnamic acid derivatives. sci-hub.se

Contemporary Catalytic Approaches

The synthesis of this compound and its derivatives has been significantly advanced by the development of sophisticated catalytic systems. These methods provide powerful tools for the precise construction of the target molecule, often with high yields and stereoselectivity.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The Heck reaction, a key example of palladium-catalyzed cross-coupling, is a prominent method for synthesizing cinnamic acid derivatives. researchgate.net This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound derivatives, methyl methacrylate (B99206) serves as the alkene component, reacting with various aryl halides.

Recent advancements have focused on developing highly active and stable palladium catalysts. For instance, palladium N-heterocyclic carbene (NHC) complexes have demonstrated excellent performance. These catalysts show high stability towards air and moisture and are compatible with a wide range of functional groups on the aryl bromide, including both activated and deactivated systems. bohrium.com The reactions, often conducted in water as a green solvent, can produce various substituted alpha-methyl cinnamic acids in excellent yields, ranging from 84% to 97%. bohrium.com

Another powerful palladium-catalyzed method is the α-arylation of esters. This one-pot procedure allows for the direct functionalization of esters like methyl propionate with a variety of aryl bromides or chlorides. nih.gov Using palladium acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0) (B46781) with bulky, electron-rich phosphine ligands, the α-arylation proceeds with high yields and selectivity for monoarylation, providing a direct route to the ester precursors of this compound. nih.gov

Table 1: Palladium-Catalyzed Synthesis of this compound Derivatives

Catalyst System Reactants Product Yield Reference
Pd-NHC Complex Aryl Halide, Methyl Methacrylate This compound Derivative 84-97% bohrium.com
Pd(OAc)₂ / Phosphine Ligand Aryl Bromide, Methyl Propionate alpha-Aryl Propionate Ester 79-86% nih.gov

Furthermore, palladium catalysis has been employed for the distal meta-C–H functionalization of α-substituted cinnamates. Using a nitrile directing group, this strategy enables the selective coupling of the aromatic ring with various alkenes, offering a pathway to more complex derivatives.

Copper-Catalyzed Carboxylation and Olefination

Copper catalysis has emerged as a cost-effective and versatile alternative to palladium-based systems for various organic transformations. In the context of synthesizing styrenes and their derivatives, copper catalysts have shown significant efficacy in decarboxylative reactions. One notable application is the decarboxylative elimination of hydrocinnamic acids to produce styrenes. nih.govchemrxiv.org This process, which can be considered a formal olefination, avoids the need for stoichiometric heavy metal additives or expensive photocatalysts. chemrxiv.org Mechanistic studies suggest that the reaction proceeds through a benzylic deprotonation followed by a radical decarboxylation, representing a distinct pathway from other decarboxylative eliminations. nih.govchemrxiv.org

While direct copper-catalyzed carboxylation of styrenes to yield this compound is not a widely established primary synthetic route, copper catalysts are instrumental in related C-C bond-forming reactions. For instance, copper-catalyzed borocarbonylation of styrenes has been developed, where styrenes react with bis(pinacolato)diboron (B136004) and carbon monoxide. researchgate.net This method produces β-boryl vinyl esters and related compounds, which are versatile intermediates that could potentially be transformed into this compound derivatives. researchgate.net Additionally, copper catalysts are effective in various other functionalizations of styrenes, such as hydroformylation, hydroxymethylation, and the three-component synthesis of β-hydroxysulfides. bohrium.comrsc.org

Table 2: Copper-Catalyzed Reactions Relevant to Styrene (B11656) and Cinnamic Acid Synthesis

Reaction Type Catalyst System Substrates Product Type Reference
Decarboxylative Elimination Cu(OAc)₂ / TEMPO Hydrocinnamic Acids Styrenes nih.govchemrxiv.org
Borocarbonylation Copper Catalyst Styrenes, B₂pin₂, CO β-Boryl Vinyl Esters researchgate.net

Ruthenium-Catalyzed Reactions

Ruthenium catalysts offer unique reactivity, particularly in olefin metathesis and C-H bond functionalization, which can be applied to the derivatization of cinnamic acids. While not typically used for the primary synthesis of the this compound backbone, ruthenium-catalyzed reactions provide powerful methods for its subsequent modification.

A significant application is the ruthenium(II)-catalyzed oxidative annulation of cinnamic acids with alkynes to produce versatile, multi-substituted α-pyrones. figshare.comresearchgate.net This reaction proceeds via an alkene C-H bond functionalization, demonstrating the catalyst's ability to activate the double bond of the cinnamic acid moiety. The use of an inexpensive ruthenium(II) complex makes this an attractive method for creating complex heterocyclic structures from readily available starting materials. figshare.com

Ruthenium-based olefin metathesis catalysts are well-known for their broad applicability and functional group tolerance. researchgate.net These catalysts, particularly those bearing N-heterocyclic carbene (NHC) ligands, are highly efficient in ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). Although direct synthesis of this compound via this route is uncommon, these methods could be employed to create more complex molecules where an alpha-methyl cinnamate unit is part of a larger structure formed through metathesis.

Borane-Catalyzed and NHC-Catalyzed Transformations

Boron-based reagents and N-heterocyclic carbenes (NHCs) represent two distinct but powerful classes of catalysts for the synthesis of carboxylic acids and their derivatives.

A direct synthesis of cinnamic acids, including this compound, has been developed using boron tribromide as a reagent. chalmers.se This one-pot method involves the reaction of an aromatic aldehyde with an aliphatic carboxylic acid, such as propionic acid, in the presence of BBr₃ and suitable bases at elevated temperatures. chalmers.se This approach is advantageous as it avoids the need for pre-formed anhydrides, which are typically used in classical methods like the Perkin reaction. chalmers.se

N-heterocyclic carbenes have gained prominence as organocatalysts that can facilitate a variety of transformations, often through umpolung (polarity reversal) reactivity. researchgate.net In the context of this compound synthesis, NHCs can be used in several ways. Oxidative NHC catalysis allows for the synthesis of α,β-unsaturated esters from α,β-unsaturated aldehydes. frontiersin.org More commonly, NHCs are used as ligands for transition metals, such as in the palladium-NHC systems described previously, which enhance catalyst stability and activity. bohrium.com NHC-catalyzed reactions are valued for their operational simplicity, mild reaction conditions, and ability to tolerate a wide range of functional groups, aligning with the principles of green chemistry. frontiersin.org

Table 3: Borane and NHC-Catalyzed Synthesis of Cinnamic Acid Derivatives

Catalysis Type Catalyst/Reagent Reactants Product Yield Reference
Borane-Mediated Boron Tribromide Aromatic Aldehyde, Propionic Acid This compound up to 81% chalmers.se

Graphene Oxide Catalysis in Derivatization

Graphene oxide (GO), a two-dimensional carbon nanomaterial decorated with oxygen-containing functional groups, has emerged as a promising heterogeneous catalyst in organic synthesis. Its large surface area, acidic properties, and potential for functionalization make it an attractive platform for catalyzing a variety of reactions. mdpi.comub.edu

While specific examples of graphene oxide being used to catalyze the derivatization of this compound are not yet prominent in the literature, its catalytic activity in related transformations suggests significant potential. GO has been successfully employed as a catalyst for multicomponent reactions to synthesize complex heterocyclic molecules, such as fused chromeno spiro pyrrolidine (B122466) oxindoles. mdpi.com These reactions often proceed through tandem processes, such as decarboxylation and 1,3-dipolar cycloaddition. mdpi.com

The inherent acidity of GO can facilitate reactions that require a solid acid catalyst, while its surface can act as a support for anchoring catalytically active metal nanoparticles. The application of GO in the derivatization of this compound could involve leveraging its acidic sites to catalyze esterification or amidation reactions, or using it as a support for metal catalysts in C-H functionalization or hydrogenation reactions. Its heterogeneous nature offers the significant advantage of easy separation from the reaction mixture and potential for recycling. ub.edu

Functional Group Interconversions and Derivatization Strategies

The carboxylic acid moiety and the carbon-carbon double bond of this compound provide reactive handles for a wide array of functional group interconversions (FGIs) and derivatization strategies. brainkart.com These transformations are crucial for synthesizing a diverse range of derivatives with tailored properties for various applications.

The carboxyl group is readily converted into other functional groups.

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or using coupling agents yields the corresponding esters. Methyl, ethyl, and other alkyl esters of this compound are common derivatives.

Amidation: Activation of the carboxylic acid with coupling reagents followed by reaction with primary or secondary amines produces amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, α-methylcinnamyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: As discussed in the context of copper catalysis, decarboxylative processes can lead to the formation of the corresponding styrene derivative. nih.gov

The α,β-unsaturated system also allows for various modifications:

Hydrogenation: Catalytic hydrogenation can reduce the carbon-carbon double bond to yield 2-methyl-3-phenylpropanoic acid.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond can introduce functionality for further transformations.

Epoxidation: Reaction with peroxy acids can form the corresponding epoxide.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, as seen in the ruthenium-catalyzed synthesis of α-pyrones. figshare.com

Furthermore, the aromatic ring can be functionalized via electrophilic aromatic substitution reactions, although the directing effects of the α,β-unsaturated carboxylic acid group must be considered. The palladium-catalyzed C-H functionalization methods mentioned earlier provide a modern approach to selectively modify the phenyl ring.

Table of Compounds

Compound Name
Acetic anhydride
This compound
alpha-Methylcinnamyl alcohol
Aryl bromide
Aryl chloride
Aryl halide
Benzaldehyde
Benzene
Bis(pinacolato)diboron
Boron tribromide
Carbon monoxide
Hydrocinnamic acid
Lithium aluminum hydride
Methyl methacrylate
Methyl propionate
N-heterocyclic carbene
Palladium acetate
Propionic acid
Pyridine
Styrene

Carboxyl Group Activation and Functionalization

The direct reaction of a carboxylic acid with a nucleophile, such as an alcohol or an amine, is often a slow and inefficient process. Therefore, the carboxyl group of this compound must first be "activated" to enhance its electrophilicity and facilitate nucleophilic acyl substitution. This activation typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group.

One reliable method for activating the carboxyl group of cinnamic acids is through the formation of a mixed anhydride. beilstein-journals.org For instance, the use of isobutyl chloroformate in the presence of a base reacts with the carboxylic acid to form a mixed carbonic-carboxylic anhydride. This anhydride is a highly reactive intermediate that readily undergoes nucleophilic attack. This method is advantageous as it often proceeds under mild conditions and provides the activated acid in a state ready for subsequent functionalization. beilstein-journals.org

Another effective strategy for carboxyl group activation involves the use of coupling agents. Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have proven to be powerful activators for the formation of amides from carboxylic acids. sciencemadness.org The reaction proceeds by the formation of a reactive acyl-triazine intermediate. This is achieved by stirring the carboxylic acid with CDMT in an appropriate solvent like acetonitrile, often in the presence of a non-nucleophilic base such as N-methylmorpholine to neutralize the HCl generated. sciencemadness.org This activated species is then susceptible to attack by a nucleophile.

The table below summarizes key reagents used for the activation of the carboxyl group in cinnamic acid derivatives.

Activation Strategy Activating Reagent Base Intermediate Reference
Mixed Anhydride FormationIsobutyl chloroformateN-Methylmorpholine (NMM)Mixed carbonic-carboxylic anhydride beilstein-journals.org
Coupling Agent2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)N-Methylmorpholine (NMM)Acyl-triazine ester sciencemadness.org

Formation of Esters and Amides

Once the carboxyl group of this compound is activated, it can be readily converted into a variety of functional derivatives, most notably esters and amides. These derivatives are often sought after for their specific biological activities or as building blocks for more complex molecules. jst.go.jpnih.gov

Formation of Amides:

The synthesis of amides from activated cinnamic acid derivatives is a common and straightforward transformation. The activated intermediates generated, such as the mixed anhydride or the acyl-triazine ester, are highly susceptible to nucleophilic attack by primary or secondary amines, or even ammonia (B1221849).

For example, after activation with CDMT and N-methylmorpholine, the addition of an amine or ammonia to the reaction mixture leads to the formation of the corresponding amide. sciencemadness.org The reaction is often rapid and clean, providing the desired amide in good yield after a simple workup procedure. sciencemadness.org Similarly, the mixed anhydride formed with isobutyl chloroformate can be smoothly converted to an amide at room temperature upon treatment with an appropriate amine. beilstein-journals.org

Formation of Esters:

The synthesis of esters from this compound can also be achieved through various modern synthetic methods. While traditional Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) is an option, other milder and more efficient methods are often preferred.

The Mitsunobu reaction is a powerful tool for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions. jst.go.jp This reaction typically employs a mixture of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). jst.go.jp The carboxylic acid reacts with this reagent system to form a reactive phosphonium (B103445) salt intermediate, which is then displaced by the alcohol to form the desired ester. This method is particularly useful for sensitive substrates and for achieving stereochemical inversion at the alcohol center if it is chiral.

Electrochemical methods have also emerged as a novel approach for esterification. For example, the electrochemical methylation of cinnamic acid using a TEMPO-Me reagent can yield the corresponding methyl ester. beilstein-journals.org This method represents a greener alternative to traditional esterification protocols.

The table below details reaction conditions for the synthesis of cinnamic acid amides and esters.

Derivative Method Reagents Key Features Reference
AmideCDMT Activation1. CDMT, N-methylmorpholine 2. Amine or AmmoniaMild conditions, high efficiency sciencemadness.org
AmideMixed Anhydride1. Isobutyl chloroformate, NMM 2. AmineSmooth conversion at room temperature beilstein-journals.org
EsterMitsunobu ReactionAlcohol, Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD)Mild, neutral conditions jst.go.jp
EsterElectrochemical MethylationTEMPO-Me reagentElectrochemical approach beilstein-journals.org

Elucidation of Reaction Mechanisms

Mechanistic Pathways of Key Synthetic Reactions

The formation of the core structure of alpha-methyl cinnamic acid is often achieved through classical condensation reactions. These methods create the characteristic α,β-unsaturated carboxylic acid moiety.

The Perkin reaction is a well-established method for synthesizing α,β-unsaturated aromatic acids, including cinnamic acid and its derivatives. byjus.comwikipedia.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid, which acts as a base catalyst. byjus.comslideshare.net For the synthesis of this compound, benzaldehyde (B42025) is reacted with propanoic anhydride, and sodium propanoate is used as the catalyst.

The mechanism proceeds through the following key steps:

Carbanion Formation: The base (propanoate ion) abstracts an α-hydrogen from the propanoic anhydride, which is more acidic than the aldehyde's α-hydrogens. This deprotonation forms a resonance-stabilized carbanion (enolate). byjus.com

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate. byjus.comlongdom.org

Acyl Transfer and Dehydration: The alkoxide intermediate is protonated by the carboxylic acid formed in the first step. An intramolecular acetyl transfer can occur, followed by the elimination of a water molecule (dehydration) to form an unsaturated mixed anhydride. longdom.org

Hydrolysis: The final step involves the hydrolysis of the unsaturated anhydride product, which cleaves the anhydride linkage to yield the final this compound and propanoic acid. byjus.com

While this mechanism is widely accepted, alternative pathways, including one involving decarboxylation without the transfer of the acetic group, have also been proposed. wikipedia.org

The Knoevenagel-Doebner condensation provides a versatile and efficient route to α,β-unsaturated carboxylic acids. wikipedia.orgnict.edu.ng It is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base like an amine. wikipedia.orgbepls.com When a carboxylic acid like malonic acid or succinic anhydride is used as the active methylene component, the initial condensation product often undergoes spontaneous decarboxylation, a variant known as the Doebner modification. wikipedia.orgbepls.com

A reported synthesis of this compound utilizes the Knoevenagel-Doebner condensation of benzaldehyde and succinic anhydride with sodium hydroxide (B78521) as the base under microwave irradiation. theaic.orgtheaic.org

The general mechanism can be outlined as follows:

Enolate Formation: The base deprotonates the active methylene compound (e.g., malonic acid) to generate a nucleophilic enolate ion. nict.edu.ng

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde (benzaldehyde), leading to a β-hydroxy intermediate after protonation. wikipedia.orgorganic-chemistry.org

Dehydration: The β-hydroxy intermediate undergoes dehydration (elimination of a water molecule) to form a carbon-carbon double bond, yielding an α,β-unsaturated dicarboxylic acid intermediate. wikipedia.org

Decarboxylation: When pyridine (B92270) is used as a solvent and catalyst, it promotes the decarboxylation of the resulting di-acid. organic-chemistry.orgtandfonline.com The loss of carbon dioxide is entropically favorable and drives the reaction forward, resulting in the final α,β-unsaturated carboxylic acid. tandfonline.com

The reaction can be catalyzed by various bases, including primary, secondary, and tertiary amines like piperidine (B6355638) or pyridine, with each potentially influencing the precise mechanistic pathway. tandfonline.com

ReactionReactantsCatalyst/SolventKey Feature
Perkin Reaction Benzaldehyde, Propanoic AnhydrideSodium PropanoateForms an enolate from the anhydride for nucleophilic attack.
Knoevenagel-Doebner Benzaldehyde, Malonic Acid/Succinic AnhydridePyridine/Piperidine/NaOHInvolves condensation followed by pyridine-induced decarboxylation. wikipedia.orgorganic-chemistry.org

Detailed Studies of Catalytic Reaction Pathways

Catalysis, particularly by transition metals, offers powerful and selective methods for synthesizing and modifying this compound and its precursors. These pathways often proceed under milder conditions and with greater functional group tolerance than classical methods.

The carbon-carbon double bond in this compound can be selectively reduced to a single bond through catalytic hydrogenation. Palladium, often supported on carbon (Pd/C), is a highly effective heterogeneous catalyst for this transformation. libretexts.orglibretexts.org The reaction involves the addition of two hydrogen atoms across the double bond in a syn-addition fashion. libretexts.org An efficient method for the catalytic transfer hydrogenation of the C=C double bond of α-methylcinnamic acid has been reported using palladium(II) chloride as the catalyst and chiral organic acids as hydrogen donors. researchgate.net

The accepted mechanism for heterogeneous catalytic hydrogenation occurs on the surface of the metal catalyst and involves several stages: libretexts.orgjove.com

Adsorption: Both the hydrogen gas (H₂) and the alkene (this compound) are adsorbed onto the surface of the palladium catalyst. libretexts.org

Hydrogen Activation: The H-H bond is cleaved, and the hydrogen atoms bind to the palladium surface, forming metal-hydride bonds. libretexts.org In this oxidative addition step, palladium is oxidized from the Pd(0) to the Pd(II) state. masterorganicchemistry.com

Migratory Insertion: One hydrogen atom is transferred from the metal surface to one of the carbons of the adsorbed double bond. This creates a new carbon-hydrogen bond and a carbon-palladium bond, a step known as migratory insertion. libretexts.orgmasterorganicchemistry.com

Reductive Elimination: The second hydrogen atom is transferred to the other carbon of the original double bond. This step, termed reductive elimination, forms the second C-H bond and releases the saturated product (alpha-methyl-3-phenylpropanoic acid) from the catalyst surface. masterorganicchemistry.com The palladium catalyst is returned to its Pd(0) state, ready to begin a new catalytic cycle. masterorganicchemistry.com

Transition metal catalysis is central to modern synthetic strategies for forming carbon-carbon bonds, including those in this compound.

Metal-Catalyzed Carboxylation: Carboxylation reactions that introduce a carboxylic acid group using carbon dioxide (CO₂) as a C1 feedstock are of significant interest for sustainable chemistry. researchgate.netum.es Nickel-catalyzed reductive carboxylation of styrenes, which are structural precursors to the phenylpropane skeleton of this compound, provides a relevant mechanistic model. nih.gov One proposed mechanism suggests a process involving two distinct nickel-mediated catalytic cycles:

Hydrozincation: An initial cycle involves the insertion of styrene (B11656) into a nickel-hydride active catalyst, followed by transmetalation with a reductant like diethylzinc (B1219324) (Et₂Zn), to generate a benzylic zinc species. nih.gov

Carboxylation: A second, slower cycle involves the nickel-catalyzed carboxylation of the organozinc reagent formed in situ to yield the carboxylic acid product. nih.gov

Alternatively, rhodium-catalyzed reductive hydrocarboxylation of styrenes with CO₂ and H₂ has been developed, where a cationic rhodium complex was found to be critical for achieving high selectivity under mild conditions. nih.gov

Metal-Catalyzed Olefination: Olefination reactions construct the C=C double bond. While many methods exist, the Peterson olefination provides a key example of forming alkenes from carbonyl compounds. organic-chemistry.orgwikipedia.org This reaction uses an α-silyl carbanion, which reacts with an aldehyde or ketone. The resulting β-hydroxysilane intermediate can then be eliminated under either acidic or basic conditions to form the alkene. wikipedia.org

Base-Induced Elimination: Treatment with a base (e.g., potassium hydride) results in a concerted syn-elimination. wikipedia.org

Acid-Induced Elimination: Treatment with acid results in protonation followed by an anti-elimination. wikipedia.org

This stereochemical control is a significant advantage, allowing for the selective formation of either the (E) or (Z) isomer of the alkene from the same β-hydroxysilane intermediate. wikipedia.org Other transition metal-catalyzed olefination reactions, often involving palladium, rhodium, or iridium, have become powerful tools for creating substituted alkenes through C-H activation, providing alternative routes to vinyl arenes and related structures. nih.govrsc.org

Nucleophilic Attack and Elimination Mechanisms in Synthetic Intermediates

Nucleophilic attack and subsequent elimination are fundamental steps in the majority of synthetic routes toward this compound.

Nucleophilic Attack: This is the initial bond-forming event in many key reactions.

In the Perkin reaction , the nucleophile is the carbanion generated from propanoic anhydride, which attacks the carbonyl carbon of benzaldehyde. byjus.com

In the Knoevenagel-Doebner condensation , the nucleophile is the enolate of an active methylene compound (like malonic acid), which adds to the aldehyde carbonyl. wikipedia.orgtandfonline.com

In the Peterson olefination , the addition of the α-silylcarbanion to the carbonyl group is the first step, forming a β-hydroxysilane through nucleophilic attack. organic-chemistry.org

Elimination: This step typically follows the initial nucleophilic addition and results in the formation of the C=C double bond.

In both the Perkin and Knoevenagel-Doebner reactions, the elimination step involves the removal of a molecule of water (dehydration) from an aldol-type intermediate. byjus.comwikipedia.org This is often facilitated by the reaction conditions (heat or catalysis).

In the Peterson olefination, the elimination is of a silanol (B1196071) group (R₃Si-OH). The stereochemical outcome of this elimination can be controlled by the choice of acidic or basic conditions, leading to either syn- or anti-elimination pathways and thus providing stereocontrol over the final alkene product. wikipedia.orgmdpi.com

The interplay between the nucleophilic addition and the final elimination step is what ultimately defines the structure and stereochemistry of the resulting this compound.

Mechanistic StepDescriptionExample Reaction(s)
Nucleophilic Attack An electron-rich species (nucleophile) attacks an electron-deficient center (electrophile) to form a new covalent bond.Perkin Reaction, Knoevenagel Condensation, Peterson Olefination. byjus.comtandfonline.comorganic-chemistry.org
Elimination A small molecule (e.g., H₂O, R₃SiOH) is removed from adjacent atoms in a molecule, typically resulting in the formation of a double bond.Perkin Reaction, Knoevenagel Condensation, Peterson Olefination. wikipedia.orgwikipedia.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. For alpha-methyl cinnamic acid, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provide definitive evidence for its structural and isomeric form.

High-resolution ¹H and ¹³C NMR spectra confirm the presence of all key functional groups and provide insights into the chemical environment of each atom.

The ¹H NMR spectrum of trans-α-methylcinnamic acid, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals that correspond to the different types of protons in the molecule. rsc.org A very broad singlet is expected far downfield (around 10-12 ppm) for the acidic proton of the carboxyl group. chemicalbook.com The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2 to 7.6 ppm. rsc.orgchemicalbook.com A key signal is the singlet or narrow doublet for the vinylic proton, found further downfield around 7.8 ppm due to its proximity to the deshielding phenyl and carboxyl groups. rsc.org The methyl group protons appear as a doublet around 2.16 ppm, showing a small coupling to the vinylic proton. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 169-173 ppm. rsc.org The carbon atoms of the phenyl ring produce signals between approximately 128 and 138 ppm, with the ipso-carbon (the one attached to the propenoic chain) being distinct. rsc.orgresearchgate.net The two sp² hybridized carbons of the alkene double bond are observed at distinct chemical shifts, and the methyl carbon gives a signal in the aliphatic region of the spectrum. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded in CDCl₃ at 300 MHz rsc.org

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.3broad singlet1HCarboxylic acid (-COOH)
7.84doublet (J=1.2 Hz)1HVinylic proton (=CH)
7.46 - 7.40multiplet5HAromatic protons (C₆H₅)
2.16doublet (J=1.5 Hz)3HMethyl protons (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound Data recorded in DMSO-d₆ at 75 MHz rsc.org

Chemical Shift (δ) ppmAssignment
169.42Carboxylic carbon (C=O)
137.75Vinylic carbon (C-CH₃)
135.66Aromatic carbon (ipso-C)
129.63Aromatic carbons (CH)
128.85Aromatic carbons (CH)
128.52Vinylic carbon (CH-Ph)
14.5 (estimated)Methyl carbon (-CH₃)

2D-NMR Techniques (COSY, HSQC, HMBC) for Stereochemical and Isomeric Differentiation

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms, which helps in differentiating isomers and confirming stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the vinylic proton (~7.8 ppm) and the methyl protons (~2.16 ppm), confirming their through-bond coupling. It would also reveal the coupling network within the aromatic ring protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). ustc.edu.cn This is an invaluable tool for assigning carbon signals definitively. For instance, it would show correlations between the proton signal at ~2.16 ppm and the methyl carbon, the signal at ~7.84 ppm and its corresponding vinylic carbon, and the aromatic proton signals (~7.4 ppm) with their respective aromatic carbons. ustc.edu.cnyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). ustc.edu.cn This is particularly useful for piecing together the molecular skeleton and connecting quaternary carbons (those without attached protons) to the rest of the structure. youtube.com Key HMBC correlations for this compound would include:

Cross-peaks from the methyl protons (~2.16 ppm) to the vinylic carbons and the carbonyl carbon (~169 ppm).

Correlations from the vinylic proton (~7.84 ppm) to the ipso-carbon of the phenyl ring and the carbonyl carbon.

Correlations from the aromatic protons to adjacent aromatic carbons and the vinylic carbon.

Vibrational Spectroscopy

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. chemicalbook.com The spectrum is dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp band around 1680-1700 cm⁻¹. docbrown.info

The stretching vibrations of the C=C double bonds of the alkene and the aromatic ring appear in the 1600-1650 cm⁻¹ region. docbrown.info Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is seen just below 3000 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations. docbrown.info

Table 3: Key FT-IR Absorption Bands for this compound Data compiled from typical values for cinnamic acids. docbrown.infonist.gov

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500O-H stretch (broad)Carboxylic Acid
~3060C-H stretchAromatic & Vinylic
~2950C-H stretchAliphatic (Methyl)
~1685C=O stretch (strong)Carboxylic Acid
~1630C=C stretchAlkene & Aromatic Ring
~1450C-H bendMethyl
~1300C-O stretch / O-H bendCarboxylic Acid
~980=C-H bend (out-of-plane)Alkene
770 & 690C-H bend (out-of-plane)Monosubstituted Benzene

Electronic Absorption Spectroscopy

This technique provides information about the electronic transitions within a molecule when it absorbs light in the ultraviolet and visible regions.

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which arise from π → π* electronic transitions within the conjugated system. The chromophore responsible for this absorption is the entire phenyl-propenoic acid moiety. The extended conjugation involving the phenyl ring, the alkene double bond, and the carbonyl group lowers the energy required for these transitions, bringing the absorption into the accessible UV range.

Table 4: UV-Vis Spectroscopic Data for this compound Typical values based on cinnamic acid and its derivatives. researchgate.netresearchgate.net

λmax (nm)Electronic TransitionChromophore
~275π → πPhenyl-propenoic acid system
~220π → πPhenyl-propenoic acid system

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions. For this compound, both hard and soft ionization techniques provide complementary information.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization method that involves bombarding a sample with high-energy electrons (typically 70 eV). nih.gov This process generates a molecular ion (M+•) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint, aiding in structural elucidation.

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Notes
162[C₁₀H₁₀O₂]⁺•-Molecular Ion (M⁺•)
147[C₁₀H₇O]⁺•CH₃Loss of the alpha-methyl group
145[C₁₀H₉O]⁺•OHLoss of the hydroxyl radical from the carboxyl group. libretexts.org
117[C₉H₉]⁺•COOHLoss of the carboxyl group. libretexts.org
117[C₈H₅O]⁺•CH₃, CO₂Loss of the methyl radical followed by carbon dioxide
103[C₈H₇]⁺•CH₃, COOHLoss of methyl radical and carboxyl group
91[C₇H₇]⁺-Tropylium ion, a common fragment for alkylbenzenes

This table is based on general fragmentation patterns of aromatic carboxylic acids and related compounds.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Polymeric Systems

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique essential for the analysis of large, non-volatile, and thermally labile molecules like synthetic polymers. nih.gov The technique involves co-crystallizing the analyte with a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA), which strongly absorbs laser energy. researchgate.netbruker.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. nih.gov This process typically produces singly charged ions, simplifying the resulting spectrum. researchgate.net

For polymeric systems incorporating this compound units, MALDI-TOF-MS is invaluable for determining key characteristics of the polymer distribution. researchgate.net It allows for the precise measurement of the molar mass of individual polymer chains (oligomers), the mass of the repeating monomer unit, and the identification of end-group structures. nih.govresearchgate.net

The analysis of poly(methyl cinnamate), a structurally similar polymer, by MALDI-TOF-MS illustrates the utility of this technique. researchgate.net In such an experiment, the spectrum displays a series of peaks, where the mass difference between adjacent major peaks corresponds to the mass of the monomer repeating unit. shimadzu.com By analyzing the mass of an individual oligomer peak, the sum of the masses of the end groups and the attached cationizing agent (e.g., Na⁺) can be determined. nih.gov

Table 2: Illustrative Data from MALDI-TOF-MS Analysis of a Hypothetical Polymer of this compound

Parameter Description Example Information Obtained
Repeating Unit (M_RU) The mass of the monomer unit within the polymer chain.Confirms the incorporation of the this compound monomer (Mass = 162.19 Da).
End Groups (M_EG1, M_EG2) The chemical groups at the beginning and end of the polymer chain.Identification of initiator and terminator fragments used in the polymerization. nih.gov
Cationizing Agent (M_ion) The ion (e.g., Na⁺, K⁺) that adducts to the polymer to facilitate detection.Typically Na⁺ (22.99 Da) or K⁺ (38.96 Da). nih.gov
Oligomer Mass (M_n-mer) The mass of a polymer chain with 'n' repeating units.M_n-mer = n(M_RU) + M_EG1 + M_EG2 + M_ion. nih.gov
Molar Mass Distribution Provides the number average molar mass (Mn) and weight average molar mass (Mw).Calculation of the Polydispersity Index (Đ = Mw/Mn), indicating the breadth of the molar mass distribution. nih.gov

This table illustrates the type of data derived from a MALDI-TOF-MS experiment on a polymeric system.

This detailed characterization is crucial for understanding the structure-property relationships of polymers derived from this compound, which are of interest for developing novel bio-based materials with high thermal stability. researchgate.net

Theoretical and Computational Chemistry of Alpha Methyl Cinnamic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for investigating the electronic properties of many-body systems. It has been widely applied to cinnamic acid and its derivatives to provide accurate predictions of their molecular structure, vibrational frequencies, and electronic spectra. Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly employed for their balance of accuracy and computational efficiency. researchgate.netscielo.org.mx

While a specific, detailed DFT geometry optimization for alpha-methylcinnamic acid is not available in the cited literature, data from its parent compound, cinnamic acid, provides a strong reference. The optimized parameters for s-cis cinnamic acid, for instance, have been calculated, and it is expected that the C=C double bond and the bonds connected to the alpha-carbon in alpha-methylcinnamic acid would show slight adjustments in length and angle due to the presence of the methyl group.

Table 1: Selected Optimized Geometrical Parameters for a Related Compound (s-cis Cinnamic Acid) Note: This data is for cinnamic acid and serves as a reference for the types of parameters obtained through DFT.

Parameter Bond Length (Å) / Angle (°)
C=O Bond Length 1.21
C-O Bond Length 1.36
C=C Bond Length 1.34
C-C-O Angle 123.0
C=C-C Angle 120.5

(Data derived from principles discussed in computational studies of cinnamic acid)

DFT calculations are highly effective at predicting spectroscopic parameters. Theoretical vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) can be calculated and correlated with experimental data. scielo.brbtbuspxb.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the optimized structure. These calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors in the DFT method. btbuspxb.com For alpha-methylcinnamic acid, key vibrational modes would include the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, C-H stretches, and the characteristic vibrations of the phenyl group. An experimental gas-phase IR spectrum is available from the NIST WebBook, which would serve as an excellent benchmark for theoretical predictions. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). scielo.br Calculations on cinnamic acid have shown good correlation between theoretical and experimental shifts, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM). researchgate.netscielo.org.mx For alpha-methylcinnamic acid, the chemical shifts of the methyl protons and the quaternary alpha-carbon would be of particular interest.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax). scielo.br The π-conjugated system of alpha-methylcinnamic acid, extending from the phenyl ring through the double bond to the carbonyl group, is expected to result in strong UV absorption.

Table 2: Representative Spectroscopic Data for Cinnamic Acid Derivatives

Spectroscopy Type Parameter Predicted/Observed Value
IR C=O Stretching Frequency (cm⁻¹) ~1700-1740
¹³C NMR Carbonyl Carbon (ppm) ~170-205
UV-Vis λmax (nm) ~270-280

(Values are typical ranges based on studies of cinnamic acid and its derivatives) researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. btbuspxb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. nih.gov

In alpha-methylcinnamic acid, the HOMO is expected to be distributed over the π-system, while the LUMO will also be located within this conjugated system. The electron-donating nature of the methyl group would likely raise the energy of the HOMO compared to unsubstituted cinnamic acid, potentially leading to a smaller HOMO-LUMO gap and thus higher reactivity.

Table 3: Calculated FMO Properties for a Related Compound (trans-4-Methoxycinnamic Acid) Note: Data from a substituted cinnamic acid illustrates the parameters derived from FMO analysis. rsisinternational.org

Parameter Value (eV)
HOMO Energy -5.9160
LUMO Energy -1.6275

Molecular Modeling and Conformer Analysis

Alpha-methylcinnamic acid can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. The most significant of these are the conformers arising from rotation around the single bond connecting the alpha-carbon to the carboxylic acid group, often referred to as s-cis and s-trans conformers.

Computational modeling can map the potential energy surface by systematically rotating this dihedral angle and calculating the energy at each step. scielo.org.mx This analysis reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For cinnamic acid, studies have found that the s-cis and s-trans conformers are very close in energy, with the relative stability sometimes depending on the phase (gas vs. solvent). scielo.org.mxresearchgate.net The introduction of the alpha-methyl group in alpha-methylcinnamic acid would create additional steric interactions, likely influencing the relative energies of the conformers and the height of the rotational barrier.

Investigations of Intermolecular Interactions

In the solid state, molecules of alpha-methylcinnamic acid are held together by a network of intermolecular forces. The strongest of these are the classic hydrogen bonds between the carboxylic acid groups, which typically form centrosymmetric dimers.

Beyond the strong O-H···O bonds of the carboxylic acid dimers, weaker C-H···O hydrogen bonds play a critical role in defining the three-dimensional crystal structure. ambeed.com These interactions can involve C-H bonds from the phenyl ring or, in the case of alpha-methylcinnamic acid, the methyl group, acting as hydrogen bond donors to the carbonyl oxygen of a neighboring molecule. Studies on related cinnamic acid derivatives have shown that these C-H···O bonds help interconnect the primary dimer units, forming layers or more complex structures. ambeed.com The presence of the alpha-methyl group provides an additional C-H donor site, potentially leading to unique packing motifs compared to unsubstituted cinnamic acid.

Host-Guest Complexation Studies

The available literature provides a wealth of information on the complexation behavior of similar molecules, detailing thermodynamic parameters, stability constants, and computational models of their inclusion complexes. For instance, studies on cinnamic acid have characterized its 1:1 and 1:2 complex formations with alpha-cyclodextrin, providing thermodynamic data for these interactions. nih.govnih.gov Computational studies have also been employed to understand the binding forces and orientation of cinnamic acid derivatives within the cavities of host molecules. scielo.br

However, due to the strict focus of this article solely on alpha-methyl cinnamic acid, and the absence of specific data in the scientific literature concerning its host-guest complexation, no data tables or detailed research findings can be presented. The introduction of a methyl group at the alpha position of the cinnamic acid backbone would be expected to influence its steric and electronic properties, and thus its binding affinity and complexation thermodynamics with host molecules. Without dedicated studies, any discussion on these effects would be purely speculative and fall outside the scope of this scientifically accurate article.

Further research, including experimental techniques such as NMR spectroscopy, isothermal titration calorimetry, and computational modeling, is required to elucidate the host-guest complexation behavior of this compound.

Polymerization and Materials Science Applications

Homopolymerization and Copolymerization Studies

The polymerization of alpha-methyl cinnamic acid and its esters can be approached through various mechanisms, including addition polymerization and group-transfer polymerization. However, the steric hindrance presented by the alpha-methyl group and the phenyl group at the beta-position significantly influences the polymerizability of these monomers.

Addition Polymerization Mechanisms

Addition polymerization, which includes radical and anionic pathways, is a common method for polymerizing vinyl monomers. However, for this compound and its esters, which are 1,2-disubstituted ethylenic compounds, homopolymerization via these mechanisms is challenging.

Radical Polymerization: In radical polymerization, monomers with electron-withdrawing groups, such as the carbonyl group in acrylates, are readily polymerized. While cinnamic monomers can be copolymerized with other vinyl monomers like methyl acrylate (B77674) and styrene (B11656), their own monomer reactivity ratios are often close to zero. This indicates a low tendency for self-propagation. nih.gov Despite low incorporation rates (up to 40 mol%), the inclusion of cinnamic derivatives into copolymers has been shown to significantly increase the glass transition temperature (Tg) of the resulting material due to their rigid structure. nih.gov For this compound, the additional steric bulk from the alpha-methyl group would be expected to further hinder radical homopolymerization.

Anionic Polymerization: Anionic polymerization is sensitive to steric hindrance. Monomers with bulky substituents at the alpha-position, like alpha-methylstyrene, can be polymerized under specific conditions, often requiring low temperatures to suppress side reactions. Given the structural similarity, it is conceivable that esters of this compound could undergo anionic polymerization. However, the presence of the beta-phenyl group adds further steric constraints, making the polymerization less favorable compared to alpha-methylstyrene.

Group-Transfer Polymerization (GTP) of Alpha-Methyl Cinnamates

Group-transfer polymerization (GTP) is a living polymerization technique particularly suitable for acrylic monomers. It is known to be less sensitive to steric hindrance compared to anionic polymerization. This method has been successfully employed for the homopolymerization of cinnamic monomers, which is challenging by other methods. Homopolymers of cinnamic monomers synthesized via GTP have been shown to possess high molecular weights and controlled polymer backbones. dntb.gov.ua This suggests that GTP could be a viable method for the polymerization of alpha-methyl cinnamates, potentially overcoming the steric challenges posed by the alpha-methyl group. The resulting polymers would be expected to exhibit a regular structure and a narrow molecular weight distribution.

Photopolymerization and Cyclobutane (B1203170) Polymer Formation

Photopolymerization offers a distinct pathway to creating polymers from cinnamate (B1238496) derivatives, not through chain-growth polymerization of the double bond, but through cycloaddition reactions.

[2+2] Photocycloaddition Strategies

The carbon-carbon double bond in cinnamic acid and its derivatives can undergo a [2+2] photocycloaddition reaction upon exposure to UV light. This reaction leads to the formation of a cyclobutane ring, dimerization of the monomer units. nih.govresearchgate.net When bifunctional monomers are used, this dimerization can be the basis for a step-growth polymerization, leading to the formation of a polymer with cyclobutane rings in the backbone. The stereochemistry of the resulting cyclobutane ring is highly dependent on the arrangement of the monomer molecules in the solid state or in solution. bilkent.edu.tr This topochemical control is a key feature of this polymerization method. For this compound, this would result in polymers containing substituted cyclobutane rings, leading to a rigid and potentially highly ordered material.

Product TypeDimerization Pattern
α-truxillic acidssyn-head-to-tail dimers
β-truxinic acidssyn-head-to-head dimers

This interactive table summarizes the types of dimers that can be formed from the [2+2] photocycloaddition of cinnamic acid derivatives.

Continuous Flow Photopolymerization Methodologies

Continuous flow chemistry has emerged as a powerful tool for conducting photochemical reactions with improved efficiency, safety, and scalability. researchgate.net The dimerization of cinnamate substrates has been successfully performed in flow photochemistry platforms. lookchem.com These systems allow for precise control over reaction parameters such as irradiation time, wavelength, and temperature, leading to consistent formation of predictable cyclobutane diastereomers. lookchem.com This methodology could be readily adapted for the photopolymerization of bifunctional alpha-methyl cinnamate derivatives, enabling the continuous production of cyclobutane-containing polymers with well-defined structures.

Thermal Stability and Material Properties of Poly(alpha-methyl cinnamates)

The incorporation of the rigid alpha-methyl cinnamate moiety into a polymer backbone is expected to result in materials with high thermal stability and distinct mechanical properties.

Polymers derived from cinnamic acid derivatives are known to possess high glass transition temperatures (Tg). For instance, a novel methacrylate (B99206) polymer synthesized from a naphthol-containing cinnamic acid derivative exhibited a significantly higher Tg than traditional methacrylate polymers. researchgate.net Furthermore, the incorporation of cinnamic monomers into copolymers has been shown to increase their Tg. nih.gov Based on these findings, poly(alpha-methyl cinnamates) are anticipated to be amorphous or semi-crystalline materials with high glass transition temperatures, indicative of good thermal stability.

The thermal degradation of polymers with structures similar to poly(alpha-methyl cinnamate), such as poly-alpha-methylstyrene, has been studied. Poly-alpha-methylstyrene exhibits a one-step degradation process, with the main degradation occurring in a relatively narrow temperature range. researchgate.net The presence of the quaternary carbon in the backbone, similar to what would be found in poly(alpha-methyl cinnamates), can influence the thermal stability. It is expected that poly(alpha-methyl cinnamates) would also degrade at elevated temperatures, likely through a combination of chain scission and depolymerization reactions.

PolymerGlass Transition Temperature (Tg)Decomposition Onset (°C)
Polystyrene (PS)~100 °C~350 °C researchgate.net
Poly(methyl methacrylate) (PMMA)~105 °C~280 °C
Poly(α-methylstyrene) (PAMS)~170 °C~221 °C researchgate.net

This interactive table provides a comparison of the thermal properties of polymers structurally related to poly(alpha-methyl cinnamates).

Liquid Crystalline Properties of Alpha-Methyl Cinnamate Derivatives

The introduction of an alpha-methyl group to the cinnamate core significantly influences the mesomorphic, or liquid crystalline, properties of the resulting derivatives. This substitution, positioned laterally on the molecule's core structure, introduces steric and electronic effects that alter intermolecular interactions and, consequently, the stability and type of liquid crystal phases observed.

Research into homologous series of alpha-methyl cinnamate esters has provided detailed insights into these structure-property relationships. The primary effect of the alpha-methyl group is a general reduction in the thermal stability of the mesophases. ias.ac.in This is attributed to the steric hindrance caused by the methyl group, which increases the breadth of the molecule. ias.ac.in This "thickening effect" disrupts the parallel alignment and close packing of the molecules, which is essential for the formation of ordered liquid crystalline phases. ias.ac.inmdpi.com Consequently, the transition temperatures from the crystalline or mesophase to the isotropic liquid phase are typically lower compared to their unsubstituted cinnamate counterparts. ias.ac.in

The disruptive influence of the alpha-methyl group is not uniform across all mesophase types. It has a more pronounced adverse effect on the more highly ordered smectic phases compared to the less ordered nematic phases. ias.ac.in Despite this general trend of destabilization, certain alpha-methyl cinnamate derivatives have been successfully designed to exhibit specific and useful mesophases. For instance, studies have reported homologous series that display the smectic A (SmA) phase, with some members of the series showing this phase at ambient temperatures. ias.ac.in Furthermore, specific esters of trans-4-n-alkoxy-α-methyl cinnamic acid have been found to exhibit ferroelectric and anti-ferroelectric phases, which are of significant interest for applications in display technologies and optical switching. tandfonline.com

The table below summarizes key research findings on the liquid crystalline properties of various alpha-methyl cinnamate derivatives.

Derivative SeriesObserved MesophasesKey Findings and Effects of α-Methyl GroupReference
Methoxyethyl trans-4(4′-n-alkoxybenzoyloxy)-α-methylcinnamatesSmectic A (SmA)The α-methyl group adversely affects mesophase thermal stability due to increased molecular breadth. However, the series exhibits SmA phases, some at ambient temperature. ias.ac.in
Esters of trans-4-n-alkoxy-α-methyl cinnamic acidFerroelectric and Anti-ferroelectric phasesDemonstrates that α-methyl cinnamate structures can support specialized, highly ordered smectic phases with potential for electro-optical applications. tandfonline.com
General α-methyl substituted cinnamatesNematic, Smectic AThe lateral methyl group generally lowers transition temperatures. The thickening of the molecule has a more detrimental effect on the stability of smectic phases than nematic phases. ias.ac.intandfonline.com

Synthesis and Chemical Utility of Alpha Methyl Cinnamic Acid Derivatives

Synthesis of Heterocyclic Compounds Derived from Alpha-Methyl Cinnamic Acid

The inherent reactivity of this compound makes it a valuable starting material for constructing various heterocyclic systems, which are core structures in many pharmaceutical and agrochemical compounds. researchgate.nettheaic.org

A significant application of this compound is in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. researchgate.netdergipark.org.tr These compounds are of considerable interest due to their wide range of biological activities. The general synthetic route involves the reaction of this compound with substituted thiosemicarbazides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), which facilitates the cyclization. researchgate.netrsc.orgrsc.org

The process typically begins with the condensation of the carboxylic acid group of this compound with the amino group of a thiosemicarbazide. The resulting intermediate then undergoes intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole ring. Researchers have successfully synthesized various N-phenyl-1,3,4-thiadiazole compounds derived from this compound and confirmed their structures using spectroscopic methods like FT-IR, ¹H-NMR, and ¹³C-NMR. researchgate.netdergipark.org.tr For instance, a study detailed the synthesis of nine different N-phenyl-1,3,4-thiadiazole compounds starting from this compound. researchgate.net Similarly, other research has focused on synthesizing 1,3,4-thiadiazole molecules from methoxy (B1213986) cinnamic acids and phenylthiosemicarbazide, highlighting a common synthetic strategy for this class of compounds. rsc.orgrsc.org

Table 1: Synthesis of 1,3,4-Thiadiazole Derivatives from Cinnamic Acid Analogues

Starting Acid Reagent Product Class Reference
This compound Substituted Phenylthiosemicarbazides N-phenyl-5-styryl-1,3,4-thiadiazol-2-amines researchgate.net
Methoxy Cinnamic Acid Phenylthiosemicarbazide 5-vinyl-N-phenyl-1,3,4-thiadiazole-2-amines rsc.orgrsc.org

Role as a Synthon in Complex Organic Molecule Construction

A synthon is a conceptual unit within a molecule that assists in the formation of a potential synthetic route. This compound and its derivatives are recognized as valuable synthons for creating complex organic molecules. theaic.org Their moieties are crucial structural units found in various biologically active compounds. theaic.org

Cinnamic acid derivatives, in general, are key starting materials for the synthesis of natural products and other biologically important molecules. theaic.orgtheaic.org Specifically, this compound derivatives serve as important building blocks for serine protease inhibitors, highlighting their significance in medicinal chemistry. theaic.org The presence of the α,β-unsaturated carboxylic acid system provides multiple reactive sites for chemists to exploit in building larger, more intricate molecular architectures. theaic.org The development of efficient synthetic methodologies, such as microwave-assisted Knoevenagel-Doebner condensation between succinic anhydride (B1165640) and substituted benzaldehydes, has further enhanced the accessibility and utility of this compound derivatives as synthons. theaic.orgtheaic.org

Decarboxylation Reactions Leading to Related Styrenes and Stilbenes

Decarboxylation, the removal of a carboxyl group, is a fundamental reaction in organic chemistry. This compound can undergo decarboxylation to yield substituted styrenes, which are valuable monomers and synthetic intermediates. nih.gov The reaction typically requires heat and often a catalyst. For instance, refluxing this compound in quinoline (B57606) with copper powder leads to its decarboxylation to produce cis-propenylbenzene. mdma.ch

This transformation is part of a broader class of reactions where α,β-unsaturated carboxylic acids are converted to alkenes. researchgate.net The process is pivotal in biosynthesis as well, where enzymes known as decarboxylases catalyze the conversion of trans-cinnamic acid into styrene (B11656). csic.es In a laboratory setting, various catalytic systems, including those based on nickel and manganese, have been developed for the decarboxylative cross-coupling of α,β-unsaturated carboxylic acids, demonstrating the versatility of this reaction. researchgate.net

Table 2: Examples of Decarboxylation Reactions

Substrate Conditions Product Reference
This compound Reflux, Quinoline, Copper powder cis-Propenylbenzene mdma.ch
trans-Cinnamic Acid Fungal Ferulic Acid Decarboxylase (FDC) Styrene csic.es

Intermediacy in the Synthesis of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, fragrances, and agrochemicals. This compound serves as an important intermediate in this sector. Its derivatives, like alpha-methyl cinnamaldehyde, are widely used in the production of medicines and spices. google.comgoogle.com

The broader class of cinnamic acids are key intermediates in major biochemical pathways, including the shikimate and phenylpropanoid pathways, which lead to amino acids, alkaloids, and flavonoids. jocpr.com In industrial synthesis, cinnamic acid is a precursor to the artificial sweetener aspartame (B1666099) via the production of L-phenylalanine. jocpr.com The structural framework of this compound makes it a versatile starting point for creating a variety of valuable compounds. Its conversion to other molecules, such as esters and amides, further broadens its applicability in the synthesis of fragrances, cosmetics, and pharmaceutical ingredients. jocpr.comnih.gov

Q & A

Q. What are the common synthetic routes for alpha-methyl cinnamic acid esters, and how are reaction conditions optimized?

this compound esters are synthesized via esterification, often using the Perkin reaction or coupling with alcohols like paeonol/thymol. Optimization involves adjusting catalysts (e.g., acid anhydrides), temperature (typically 100–150°C), and solvent polarity to enhance yield. For example, sodium acetate catalyzes the Perkin reaction, while microwave-assisted methods reduce reaction time .

Q. What in vitro assays are used to evaluate the antioxidant activity of cinnamic acid derivatives?

Common assays include DPPH• radical scavenging (measuring rate constants via UV-Vis spectroscopy) and ABTS•+ decolorization. Kinetic studies in alcoholic solutions reveal electron-transfer mechanisms, where methyl esters exhibit higher reactivity than free acids due to reduced hydrogen bonding .

Q. How is HPLC utilized in quantifying this compound in biological samples?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard. Sample preparation involves protein precipitation (acetonitrile/methanol) and SPE purification. Calibration curves using pure standards ensure accuracy, with detection limits <1 µM in plasma or tissue homogenates .

Q. What structural features of cinnamic acid derivatives correlate with tyrosinase inhibition?

Substituents at the 4-position of the benzene ring (e.g., hydroxyl, methoxy) enhance inhibitory activity. Esterification with bulky groups (e.g., paeonol) improves binding to the enzyme’s catalytic site, while carboxyl groups are less critical .

Q. How do esterification techniques modify the solubility of this compound for different applications?

Esterification with hydrophobic alcohols (e.g., thymol) increases lipid solubility for topical formulations, while hydrophilic esters (e.g., glycosides) improve aqueous solubility for intravenous delivery .

Advanced Research Questions

Q. How can computational docking studies elucidate the interaction between this compound derivatives and tyrosinase?

Molecular docking (e.g., AutoDock Vina) models ligand-enzyme interactions, identifying key residues (e.g., His263, Cu ions) involved in binding. Free energy calculations (MM/PBSA) validate binding affinities, guiding structural modifications for higher potency .

Q. What strategies address the low bioavailability of this compound in pharmacological studies?

Nanoencapsulation (liposomes, polymeric nanoparticles) enhances bioavailability by improving cellular uptake. Prodrug strategies (e.g., glycosylation) or co-administration with absorption enhancers (e.g., piperine) are also explored .

Q. How do isotopic labeling techniques trace the metabolic pathways of this compound in microbial systems?

Stable isotopes (e.g., ²H, ¹⁸O) are incorporated via biosynthesis or chemical synthesis. GC-MS tracks labeled intermediates (e.g., protocatechuic acid) in Aspergillus niger, revealing competing pathways (β-oxidation vs. styrene formation) .

Q. What experimental approaches resolve discrepancies in reported biological activities of this compound derivatives?

Systematic reviews (PRISMA guidelines) meta-analyze dose-response relationships across studies. Confounding variables (e.g., solvent polarity in antioxidant assays) are controlled via standardized protocols .

Q. What role does the CREB pathway play in mediating the neuroinflammatory effects of this compound?

this compound activates CREB phosphorylation, promoting SOCS3 transcription in glial cells. siRNA knockdown of CREB or chromatin immunoprecipitation (ChIP) confirms direct binding to the SOCS3 promoter, attenuating pro-inflammatory cytokine signaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.